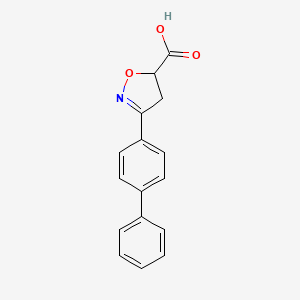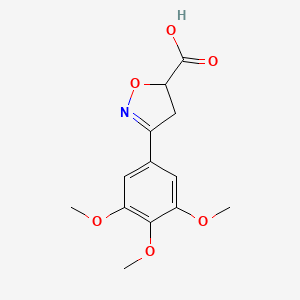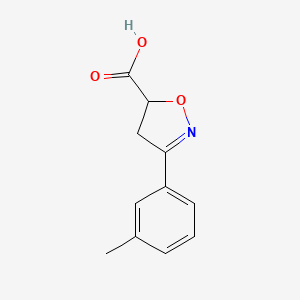
3-(4-Phenylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Phenylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid, also known as 3-(4-phenylphenyl)-4,5-dihydro-1H-oxazole-5-carboxylic acid and abbreviated as 3-PPO, is a compound that has been studied for its potential therapeutic and laboratory applications. It is a derivative of the oxazole family and is composed of a five-membered ring of three carbon atoms, one nitrogen atom, and one oxygen atom. 3-PPO has been found to have a wide range of applications, from its use as a reagent in organic synthesis to its potential therapeutic effects in treating certain diseases. In
Applications De Recherche Scientifique
3-(4-Phenylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acidPPO has been studied for its potential therapeutic and laboratory applications. It has been found to have anti-inflammatory, antioxidant, and anti-cancer properties, as well as potential applications in the treatment of diabetes, hypertension, and other chronic illnesses. Additionally, 3-(4-Phenylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acidPPO has been found to have potential applications in organic synthesis, as a reagent for the synthesis of a variety of compounds.
Mécanisme D'action
Target of Action
It’s worth noting that phenylboronic acid, a compound with a similar phenyl structure, is commonly used in organic synthesis . It’s a mild Lewis acid and generally stable, making it important to organic synthesis .
Mode of Action
It’s known that phenylboronic acid, a compound with a similar phenyl structure, is a boronic acid containing a phenyl substituent and two hydroxyl groups attached to boron . This suggests that the compound could interact with its targets through similar mechanisms.
Biochemical Pathways
Phenolic compounds, which include phenylboronic acid, are known to play significant roles in plant physiology and biochemistry . They are involved in various biosynthesis pathways and exert metabolic actions in plants .
Result of Action
Phenylboronic acid, a compound with a similar phenyl structure, is commonly used in organic synthesis , suggesting that the compound could have similar effects.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-(4-Phenylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acidPPO in laboratory experiments has several advantages. It is relatively easy to synthesize and has a low cost. Additionally, its anti-inflammatory, antioxidant, and anti-cancer properties make it a useful reagent for the synthesis of a variety of compounds. However, there are some limitations to its use in laboratory experiments. For example, its effects on certain enzymes and proteins are not fully understood, so its effects on certain biochemical pathways may not be accurately predicted.
Orientations Futures
The potential therapeutic and laboratory applications of 3-(4-Phenylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acidPPO make it an interesting compound to study. There are a number of future directions that could be taken in order to further understand its mechanism of action and potential therapeutic effects. For example, further studies could be conducted to better understand its effects on certain enzymes and proteins involved in inflammation and oxidative stress. Additionally, further studies could be conducted to better understand its effects on certain biochemical pathways and its potential therapeutic applications. Additionally, further studies could be conducted to explore the potential applications of 3-(4-Phenylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acidPPO in organic synthesis, as a reagent for the synthesis of a variety of compounds. Finally, further studies could be conducted to explore its potential therapeutic applications in the treatment of chronic illnesses such as diabetes and hypertension.
Méthodes De Synthèse
3-(4-Phenylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acidPPO can be synthesized through a number of different methods. The most common method is the reaction of 4-phenylphenol with phosgene in the presence of a base. This reaction produces a mixture of 3-(4-Phenylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acidchloro-4,5-dihydro-1,2-oxazole-5-carboxylic acid and 3-(4-Phenylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acidchloro-4,5-dihydro-1H-oxazole-5-carboxylic acid, which can then be separated by chromatographic methods. The 3-(4-Phenylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acidchloro-4,5-dihydro-1,2-oxazole-5-carboxylic acid can then be further converted to 3-(4-Phenylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acidPPO by a reductive amination reaction using an amine such as pyrrolidine.
Propriétés
IUPAC Name |
3-(4-phenylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c18-16(19)15-10-14(17-20-15)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9,15H,10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSXCYYDKJLVDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol](/img/structure/B6353007.png)

![4-{[(Butan-2-yl)amino]methyl}phenol](/img/structure/B6353024.png)









